molecular formula C13H15N3O2S B5518504 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5518504
M. Wt: 277.34 g/mol
InChI Key: XUZWXYIREXHLIK-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dimethylphenoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of 2,4-dimethylphenoxyacetic acid: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine: This intermediate can be prepared by reacting thiosemicarbazide with acetic anhydride and methyl iodide.

    Coupling Reaction: The final step involves the coupling of 2,4-dimethylphenoxyacetic acid with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acetamides or thiadiazoles.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Unique due to the presence of both 2,4-dimethylphenoxy and 5-methyl-1,3,4-thiadiazol-2-yl groups.

    2-(2,4-dimethylphenoxy)acetamide: Lacks the thiadiazole moiety, which may result in different biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-4-5-11(9(2)6-8)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWXYIREXHLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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